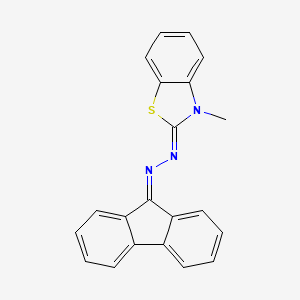

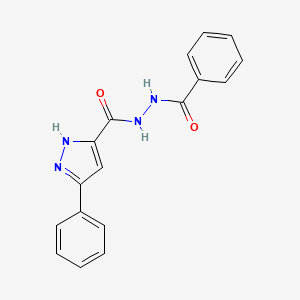

![molecular formula C24H32N2O2 B5523212 2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction 2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to the class of 3,9-diazaspiro[5.5]undecanes, a group of compounds that have garnered attention due to their diverse chemical and biological properties. These compounds are known for their potential in various applications, including pharmaceuticals and material science.

Synthesis Analysis The synthesis of 3,9-diazaspiro[5.5]undecanes typically involves a Michael addition reaction, where lithium enolates react with tetrasubstituted olefin acceptors. Various substituents can be introduced to the structure during this process (Yang et al., 2008). Another approach involves the microwave-assisted solid-phase synthesis utilizing α-methyl benzyl resin, which facilitates the direct annulation of primary amines with resin-bound bismesylates (Macleod et al., 2006).

Molecular Structure Analysis The molecular structure of these compounds often features a spirocyclic framework. The specific arrangement and type of substituents on the diazaspiro[5.5]undecane core significantly influence the compound's properties and potential applications. Crystal structure analysis and NMR spectroscopy are common techniques used for detailed molecular structure elucidation (Sun et al., 2010).

Chemical Reactions and Properties 3,9-Diazaspiro[5.5]undecanes participate in various chemical reactions, including annulation reactions and spirocyclization. These reactions are critical for modifying the compound to achieve desired properties and functionalities. The presence of multiple reactive sites on the molecule allows for diverse chemical transformations (Parameswarappa & Pigge, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one is a compound that falls within the broader category of diazaspiro undecane derivatives, which have been explored for their diverse chemical properties and potential applications in scientific research. These compounds, including diazaspiro[5.5]undecanes, are synthesized through various chemical reactions, such as microwave-assisted solid-phase synthesis. This process involves the annulation of primary amines with resin-bound bismesylates, a method that has been particularly noted for its efficiency in generating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes (Macleod, Martínez-Teipel, Barker, & Dolle, 2006). Additionally, the compound's structure and properties have been further elaborated through methodologies that enable catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, derivatives of 2,9-diazaspiro[5.5]undecanes have demonstrated a variety of activities. These compounds have been identified as potential therapeutic agents for conditions such as hypertension, showcasing significant antihypertensive effects in animal models. The parent compound among the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones series exhibited potent antihypertensive properties, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, 1,9-diazaspiro[5.5]undecanes have been discussed for their privileged heterocyclic structure, suggesting their utility in treating a wide range of disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Photophysical and Spectroscopic Studies

The photophysical and spectroscopic properties of diazaspiro[5.5]undecane derivatives have also been a subject of interest. Studies involving diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds have provided insights into their solvatochromic behaviors and quantum yield variations across different solvents. These studies have revealed the compounds’ interaction dynamics with light and their potential applications in materials science (Aggarwal & Khurana, 2015).

Propiedades

IUPAC Name |

2-benzyl-9-[(5-propylfuran-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-2-6-21-9-10-22(28-21)18-25-15-13-24(14-16-25)12-11-23(27)26(19-24)17-20-7-4-3-5-8-20/h3-5,7-10H,2,6,11-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWUUGIKDDWZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

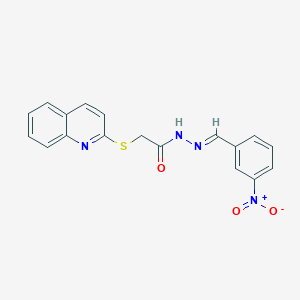

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

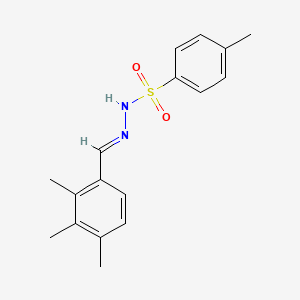

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

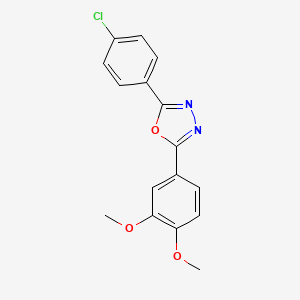

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)